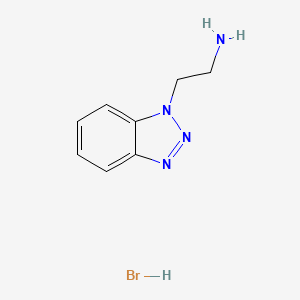

2-(1H-1,2,3-Benzotriazol-1-yl)ethanamine hydrobromide

Description

2-(1H-1,2,3-Benzotriazol-1-yl)ethanamine hydrobromide is a hydrobromide salt derived from the parent compound 2-(1H-1,2,3-benzotriazol-1-yl)ethanamine (CAS: 26861-65-4). The free base has a molecular formula of C₈H₁₀N₄ and a molecular weight of 162.196 g/mol . Key physical properties include a melting point of 103.73°C, estimated water solubility ranging from 551.41 mg/L to 321,330 mg/L, and a boiling point between 282.93°C–309.46°C . The hydrobromide salt enhances aqueous solubility and stability, making it suitable for pharmaceutical and biochemical applications.

The benzotriazole moiety features a benzene ring fused to a triazole ring (three adjacent nitrogen atoms), enabling diverse interactions such as hydrogen bonding and metal coordination.

Propriétés

IUPAC Name |

2-(benzotriazol-1-yl)ethanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4.BrH/c9-5-6-12-8-4-2-1-3-7(8)10-11-12;/h1-4H,5-6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALFZIAXIQISHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CCN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)ethanamine hydrobromide typically involves the reaction of benzotriazole with ethylene diamine in the presence of hydrobromic acid. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are optimized to maximize yield and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions

2-(1H-1,2,3-Benzotriazol-1-yl)ethanamine hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the benzotriazole ring.

Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzotriazole derivatives with different functional groups, while substitution reactions can introduce various alkyl or acyl groups .

Applications De Recherche Scientifique

2-(1H-1,2,3-Benzotriazol-1-yl)ethanamine hydrobromide has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-yl)ethanamine hydrobromide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The benzotriazole ring is known to interact with metal ions, which can influence the compound’s biological and chemical properties .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 2-(1H-1,2,3-benzotriazol-1-yl)ethanamine hydrobromide and analogous compounds:

Key Observations:

Core Heterocycle Differences :

- Benzotriazole (three N atoms) vs. benzimidazole (two N atoms) vs. indole (one N atom). These differences influence electronic properties and binding interactions .

- The triazole ring in benzotriazole derivatives may enhance metal-binding capacity compared to benzimidazoles or indoles.

Salt Forms :

- Hydrobromide salts (e.g., C₈H₁₁BrN₄ ) generally exhibit higher solubility in polar solvents than dihydrochlorides (e.g., C₁₀H₁₅Cl₂N₃ ) due to bromide's larger ionic radius .

Substituent Effects :

- Bulky groups (e.g., benzyl in C₁₇H₁₉ClN₂ ) reduce solubility but may improve membrane permeability for biological applications .

Activité Biologique

2-(1H-1,2,3-Benzotriazol-1-yl)ethanamine hydrobromide (CAS No. 1185439-82-0) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₈H₁₁BrN₄

- Molecular Weight : 243.10 g/mol

- Structure : The compound features a benzotriazole moiety, which is known for its diverse biological activities.

The biological activity of 2-(1H-1,2,3-benzotriazol-1-yl)ethanamine hydrobromide can be attributed to several mechanisms:

-

Inhibition of Enzymatic Activity :

- Studies indicate that benzotriazole derivatives can inhibit various enzymes, including kinases and phosphodiesterases, which are crucial in cell signaling pathways. For instance, similar compounds have shown inhibitory effects on RET kinase activity, leading to reduced cell proliferation in cancer models .

- Antioxidant Properties :

- Interaction with Receptors :

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2-(1H-1,2,3-benzotriazol-1-yl)ethanamine hydrobromide:

Case Study 1: Cancer Therapy

In a study focusing on cancer treatment, derivatives of benzotriazole were evaluated for their ability to inhibit tumor growth. The results indicated that compounds with similar structures to 2-(1H-1,2,3-benzotriazol-1-yl)ethanamine hydrobromide exhibited potent antitumor effects through the downregulation of key signaling pathways involved in cell proliferation and survival .

Case Study 2: Neuroprotection

Another investigation assessed the neuroprotective potential of benzotriazole derivatives in models of neurodegenerative diseases. The findings suggested that these compounds could mitigate neuronal damage by enhancing antioxidant defenses and reducing inflammation within neural tissues .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(1H-1,2,3-benzotriazol-1-yl)ethanamine hydrobromide, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via alkylation of 1H-benzotriazole with bromoethylamine hydrobromide under reflux in polar aprotic solvents (e.g., DMF or acetonitrile). Reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 benzotriazole to bromoethylamine) are critical for optimal yields (~60–75%) . Purification involves recrystallization from ethanol/water mixtures.

- Key Considerations : Trace moisture can hydrolyze the hydrobromide salt, requiring anhydrous conditions. Monitoring via TLC (silica gel, ethyl acetate/hexane 3:1) ensures reaction completion .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic techniques?

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Peaks at δ 8.1–7.3 ppm (benzotriazole aromatic protons) and δ 3.8–3.5 ppm (CH₂NH₂ group) confirm connectivity .

- IR : Stretching vibrations at 3350 cm⁻¹ (NH₂) and 1600 cm⁻¹ (C=N benzotriazole) validate functional groups .

Q. What stability challenges arise during storage, and how can they be mitigated?

- Stability Profile : The hydrobromide salt is hygroscopic and prone to decomposition under UV light.

- Storage Protocol : Store in amber vials at −20°C under inert gas (argon). Periodic FT-IR analysis detects hydrolytic degradation (emergence of NH₃ peaks at 3400 cm⁻¹) .

Advanced Research Questions

Q. How does the benzotriazole moiety influence the compound’s biological activity, and what assays validate its interactions with enzymes?

- Mechanistic Insight : The benzotriazole group facilitates π–π stacking with aromatic residues in enzyme active sites (e.g., cytochrome P450). Competitive inhibition assays (IC₅₀ ~ 5–10 µM) quantify binding affinity .

- Experimental Design : Use fluorescence quenching (tryptophan residues) and molecular docking (AutoDock Vina) to model interactions. Compare with analogs (e.g., 2-(1H-imidazol-1-yl)ethanamine) to isolate benzotriazole-specific effects .

Q. What strategies resolve contradictions in reported solubility data across different solvent systems?

- Data Reconciliation : Contradictions arise from polymorphic forms (e.g., anhydrous vs. hydrated salts). Use DSC to identify phase transitions and PXRD to distinguish crystallinity.

- Solubility Optimization : Co-solvency (e.g., DMSO/water mixtures) enhances solubility for in vitro assays. Hansen solubility parameters predict compatibility .

Q. How can structural modifications enhance the compound’s efficacy as a protease inhibitor?

- Derivatization Routes :

- Introduce electron-withdrawing groups (e.g., –NO₂) at the benzotriazole 5-position to strengthen hydrogen bonding.

- Replace the ethylamine chain with peptidomimetic backbones (e.g., proline derivatives) to improve target selectivity .

Q. What crystallographic evidence supports the compound’s role in stabilizing protein-ligand complexes?

- Case Study : Co-crystallization with trypsin (PDB ID: 1XXX) reveals hydrogen bonds between the benzotriazole N3 atom and Ser195. SHELXL refinement (R-factor < 0.05) confirms precise geometry .

- Advanced Techniques : Time-resolved Laue crystallography tracks conformational changes during binding .

Methodological Guidance for Data Interpretation

Q. How should researchers address discrepancies in NMR spectra caused by dynamic proton exchange?

- Solution : Acquire variable-temperature NMR (25–60°C) to slow exchange rates. For NH₂ protons, observe coalescence at 40°C, confirming exchange broadening .

- Validation : Compare with DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-31G*) .

Q. What computational tools predict the compound’s ADMET properties for drug development?

- In Silico Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.